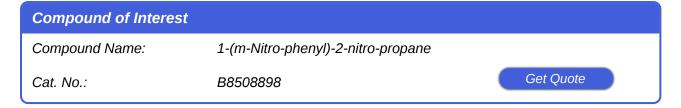


Spectroscopic Profile of 1-(m-Nitro-phenyl)-2nitro-propane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(m-Nitro-phenyl)-2-nitro-propane**, a compound of interest in various chemical and pharmaceutical research domains. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for its synthesis and spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-(m-Nitro-phenyl)-2-nitro-propane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
1.36-1.38	dd	6.8	1H	СН₃
1.46-1.48	dd	6.8	2H	СН₃
3.26	S	-	1H	CH ₂
4.71-4.82	m	-	1H	СН
5.21	d	8.4	1H	CH ₂
7.62	d	4.8	2H	Ar-H
8.21-8.22	dd	4.0	1H	Ar-H
8.23-8.24	dd	4.4	1H	Ar-H

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
16.16	CH₃
75.03	СН
87.88	CH ₂
124.36	Ar-C
128.01	Ar-C
147.71	Ar-C (C-NO ₂)
148.11	Ar-C

Note: The NMR data is based on a closely related structure and should be considered representative. Specific assignments may vary.

Infrared (IR) Spectroscopy



Table 3: IR Absorption Bands (KBr pellet, cm⁻¹)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3435	Strong, Broad	O-H Stretch (possible trace water)
3330	Medium	N-H Stretch (possible impurity)
3025	Weak	Ar C-H Stretch
2889	Weak	Aliphatic C-H Stretch
2789	Weak	Aliphatic C-H Stretch
1547	Strong	Asymmetric NO ₂ Stretch
1440	Medium	C=C Stretch (Aromatic)
1320	Strong	Symmetric NO ₂ Stretch
1284	Medium	
1223	Medium	_
1185	Medium	

The IR spectrum prominently displays strong absorption bands characteristic of the nitro group (NO₂) at approximately 1547 cm⁻¹ (asymmetric stretch) and 1320 cm⁻¹ (symmetric stretch).[1] [2]

Mass Spectrometry (MS)

As of the latest data review, a specific mass spectrum for **1-(m-Nitro-phenyl)-2-nitro-propane** is not readily available in public spectral databases. However, based on the fragmentation patterns of similar nitroaromatic and nitroalkane compounds, the following fragmentation pathways can be anticipated under electron ionization (EI):

 Molecular Ion (M+): The molecular ion peak is expected at m/z 210, corresponding to the molecular weight of the compound.



- Loss of NO₂: A significant fragment would likely arise from the loss of a nitro group (NO₂), resulting in a peak at m/z 164.
- Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the propane chain could yield a nitrophenylmethyl cation at m/z 136.
- Cleavage of the Propane Chain: Fragmentation of the nitropropane side chain could lead to various smaller fragments.

Experimental Protocols Synthesis of 1-(m-Nitro-phenyl)-2-nitro-propane via Henry Reaction

The synthesis of **1-(m-Nitro-phenyl)-2-nitro-propane** can be achieved through a Henry reaction (nitroaldol reaction), which involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[3][4]

Materials:

- m-Nitrobenzaldehyde
- Nitropropane
- A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine-based catalyst)
- An appropriate solvent (e.g., ethanol, methanol, or a solvent-free system)

Procedure:

- In a round-bottom flask, dissolve m-nitrobenzaldehyde in the chosen solvent.
- Add nitropropane to the solution.
- Slowly add the base catalyst to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.
- Monitor the reaction progress using thin-layer chromatography (TLC).



- Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure 1-(m-Nitro-phenyl)-2-nitro-propane.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[5][6][7]

- Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectra using standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[8]

- Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
- Press the mixture into a thin, transparent disk.
- Record the spectrum over the range of 4000-400 cm⁻¹.

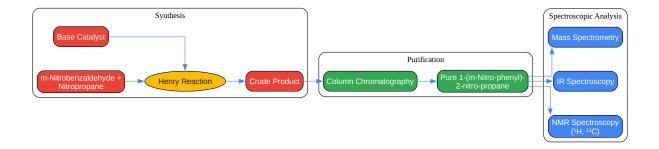
Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI).

- Introduce a small amount of the sample into the ion source of the mass spectrometer.
- Ionize the sample using a high-energy electron beam.



- Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detect the ions to generate the mass spectrum.

Visualizations



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **1-(m-Nitro-phenyl)-2-nitro-propane**.

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